![molecular formula C13H18N4 B12904443 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-23-4](/img/structure/B12904443.png)
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrimidine ring, with a piperidine substituent at the 2-position and methyl groups at the 4- and 6-positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a secondary amine, such as piperidine, under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
Analyse Chemischer Reaktionen
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methyl groups, depending on the reaction conditions and reagents used.
Cyclization: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are of interest
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, or apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyridines: These compounds share the same fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a different arrangement of the fused rings and substituents, resulting in distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88875-23-4 |
|---|---|
Molekularformel |
C13H18N4 |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
4,6-dimethyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H18N4/c1-10-8-12(16-6-4-3-5-7-16)15-13-9-14-11(2)17(10)13/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
YXHNKWNCEBHQRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CN=C(N12)C)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


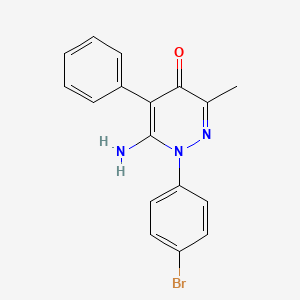
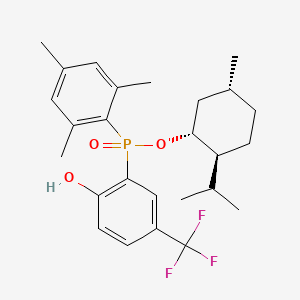
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)
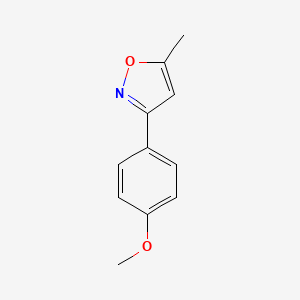
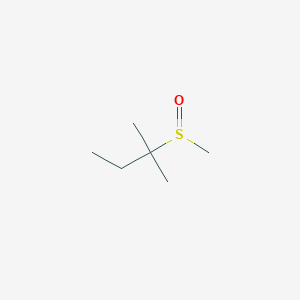
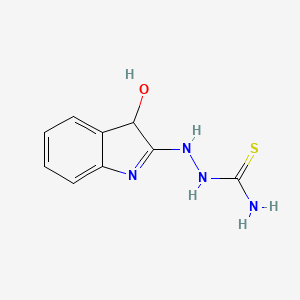
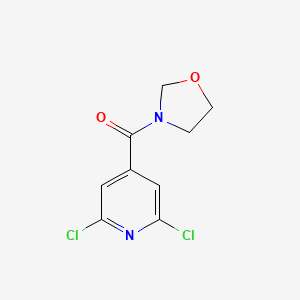
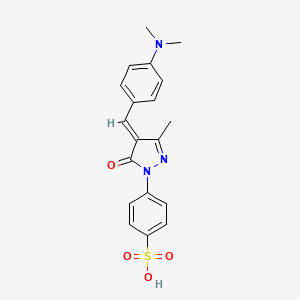


![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)
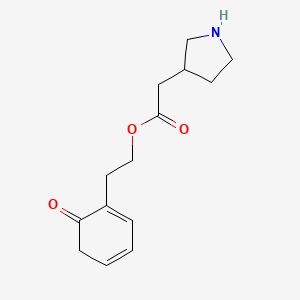

![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
